Esculentoside E
Overview
Description
Esculentoside A (EsA) is a saponin compound isolated from the roots of Phytolacca esculenta, a plant belonging to the Phytolaccaceae family. It has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects. EsA has been shown to exert strong anti-inflammatory effects in various models of peripheral immune inflammation and has been investigated for its effectiveness in inflammation-related neurodegenerative diseases, such as Alzheimer's disease (AD) . Additionally, EsA has been reported to have protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice , and it has been suggested as a potential treatment for autoimmune diseases .
Synthesis Analysis
Molecular Structure Analysis
Esculentoside A's molecular structure is characterized by its saponin nature, which includes a glycosylated molecule with a specific sapogenin as the aglycone part. The structural relationship between esculentosides and their sapogenin precursors has been studied, with EsA deriving from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin . The exact molecular structure of EsA is not provided in the abstracts, but it is known to be a complex molecule with multiple hydroxyl groups and glycosidic linkages.
Chemical Reactions Analysis
The chemical reactions involving esculentoside A primarily relate to its biological activities in various cellular pathways. EsA has been shown to inhibit the production and activity of pro-inflammatory cytokines in macrophages and epithelial cells . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor kappa B (NF-κB) . Furthermore, EsA has been reported to modulate T-lymphocyte proliferation and apoptosis, suggesting that it may affect multiple apoptotic signal pathways in activated T cells .
Physical and Chemical Properties Analysis
Relevant Case Studies
Several studies have demonstrated the potential health benefits of esculentoside A. For instance, EsA has been shown to attenuate memory deficits and decrease pro-inflammatory factors in a mouse model of Alzheimer's disease . It has also been found to reduce inflammatory infiltration and pulmonary congestion in a mouse model of acute lung injury . In another study, EsA was shown to alleviate inflammatory injury in liver and kidney in an autoimmune disease model . Moreover, EsA has been suggested to protect against radiation-induced dermatitis and fibrosis by inhibiting the production of proinflammatory cytokines , and it has been found to protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis .
Scientific Research Applications
1. Anti-Inflammatory Properties
Esculentoside B, a compound related to Esculentoside E, has demonstrated significant anti-inflammatory effects. In a study conducted on murine macrophage cells, it was found to inhibit inflammatory responses by deactivating specific signaling pathways involved in inflammation (Abekura et al., 2019).
2. Radiation-Induced Dermatitis and Fibrosis
Another study investigated the effects of Esculentoside A on radiation-induced dermatitis and fibrosis. This research highlighted the compound's potential in reducing skin toxicity and inflammation following radiation exposure, suggesting possible applications in managing radiation-induced damage (Xiao et al., 2006).
3. Osteoarthritis Treatment
Esculentoside A has shown promising results in treating osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis. This study suggests its potential as a therapeutic agent for osteoarthritis (Shao et al., 2020).
4. Alzheimer's Disease
In Alzheimer's disease research, Esculentoside A was found to suppress neuroinflammation induced by Aβ1–42, a significant factor in the disease's progression. This finding indicates its potential utility in treating inflammation-related neurodegenerative diseases (Yang et al., 2015).
5. Colorectal Cancer Treatment
A study on Esculentoside A revealed its antiproliferative effects against colorectal cancer cells, suggesting its potential as a cancer treatment option. This compound was found to inhibit cell proliferation, colony formation, migration, and invasion in human colorectal cancer cells (Momenah et al., 2023).
6. Autoimmune Syndrome Modulation
Research on the effects of Esculentoside A on autoimmune syndrome in mice showed its potential in modulating T-lymphocyte proliferation and apoptosis, indicating its usefulness in treating autoimmune diseases (Hu et al., 2010).
7. Acute Lung Injury
Esculentoside A has been observed to provide protective effects against lipopolysaccharide-induced acute lung injury in mice, suggesting its potential as a preventive agent for such conditions (Zhong et al., 2013).
Safety And Hazards
Esculentoside E should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22+,23+,24-,25+,26-,27-,30-,31-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRXLUEVHKNBY-XLQRJJHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esculentoside E | |
CAS RN |
65649-36-7 | |
Record name | (2β,3β,4α,20β)-2,23-Dihydroxy-3-(β-D-xylopyranosyloxy)olean-12-ene-28,29-dioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65649-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.